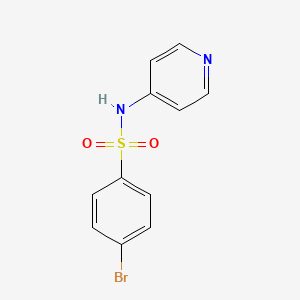

4-bromo-N-(pyridin-4-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O2S |

|---|---|

Molecular Weight |

313.17 g/mol |

IUPAC Name |

4-bromo-N-pyridin-4-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |

InChI Key |

IGTPSIUDZBXIBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 4 Bromo N Pyridin 4 Yl Benzenesulfonamide and Its Analogues

Established Synthetic Routes to 4-Bromo-N-(pyridin-4-yl)benzenesulfonamide

The traditional and most direct method for synthesizing this compound involves the coupling of two key precursors: 4-bromobenzenesulfonyl chloride and 4-aminopyridine (B3432731). ontosight.ai This reaction is a cornerstone of sulfonamide chemistry, relying on the nucleophilic attack of the amino group on the electrophilic sulfonyl chloride.

Multi-step Organic Synthesis Pathways

A comprehensive view of the synthesis of this compound requires an examination of the preparation of its precursors, which constitutes a multi-step pathway.

Synthesis of Precursor 1: 4-Bromobenzenesulfonyl Chloride The preparation of 4-bromobenzenesulfonyl chloride typically begins with bromobenzene (B47551). The classical method is the electrophilic aromatic substitution (SEAr) reaction of bromobenzene with chlorosulfonic acid. This process, however, is often hampered by harsh acidic conditions. researchgate.net An alternative established route involves the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂).

Synthesis of Precursor 2: 4-Aminopyridine The synthesis of 4-aminopyridine can also be accomplished through several established routes. A common industrial method is a two-stage process starting from pyridine (B92270), which proceeds through a 1-(4-pyridyl)pyridinium chloride hydrochloride intermediate. semanticscholar.org Another well-known, multi-step laboratory synthesis involves the N-oxidation of pyridine, followed by nitration to yield 4-nitropyridine-N-oxide. Subsequent reduction of the nitro group and removal of the N-oxide furnishes 4-aminopyridine. semanticscholar.org

Precursor Design and Derivatization Strategies

The molecular architecture of this compound is defined by its two primary building blocks. The design and modification of these precursors are pivotal for creating analogues with varied structural and electronic properties.

Benzenesulfonyl Moiety: The 4-bromobenzenesulfonyl chloride precursor dictates the substitution pattern on the phenyl ring. The para-position of the bromine atom is a result of the directing effects in the electrophilic substitution synthesis of the precursor. To create analogues, one could start with differently substituted benzenes (e.g., fluoro-, chloro-, or methyl-substituted benzene) to generate a library of N-(pyridin-4-yl)arenesulfonamides.

Pyridine Moiety: The 4-aminopyridine precursor provides the heterocyclic component. Derivatization can be achieved by using substituted 4-aminopyridines (e.g., with methyl or halogen groups on the pyridine ring) or by using other isomeric aminopyridines (e.g., 2-aminopyridine (B139424) or 3-aminopyridine) to explore the impact of the nitrogen atom's position on the compound's properties.

The table below illustrates how precursor modification can lead to a variety of sulfonamide analogues.

| Benzenesulfonyl Precursor | Amine Precursor | Resulting Analogous Compound |

| 4-Bromobenzenesulfonyl chloride | 4-Aminopyridine | This compound |

| Benzenesulfonyl chloride | 4-Aminopyridine | N-(Pyridin-4-yl)benzenesulfonamide |

| 4-Methylbenzenesulfonyl chloride | 4-Aminopyridine | 4-Methyl-N-(pyridin-4-yl)benzenesulfonamide |

| 4-Bromobenzenesulfonyl chloride | 3-Aminopyridine | 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide |

| 4-Bromobenzenesulfonyl chloride | Aniline | 4-Bromo-N-phenylbenzenesulfonamide |

Role of Specific Reagents and Reaction Conditions in Synthesis

The final coupling step to form the sulfonamide bond is sensitive to reaction conditions. The reaction between 4-bromobenzenesulfonyl chloride and 4-aminopyridine generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent protonation of the amine nucleophile and drive the reaction to completion.

Base: A base is essential to act as an HCl scavenger. In some protocols, pyridine can serve as both the solvent and the base. However, more commonly, a non-nucleophilic tertiary amine like triethylamine (B128534) or an inorganic base such as sodium carbonate is used. rsc.org

Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Dichloromethane (DCM) is a frequently used solvent for this type of transformation. researchgate.net Other aprotic solvents like chloroform (B151607) or tetrahydrofuran (B95107) (THF) can also be employed.

Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates to achieve a reasonable reaction rate.

Advanced Synthetic Approaches and Methodological Refinements

While the established routes are reliable, they often suffer from limitations such as the use of hazardous reagents, harsh conditions, and limited functional group tolerance. researchgate.netnankai.edu.cn Modern synthetic chemistry has focused on developing more efficient, milder, and environmentally friendly methodologies.

Catalytic Strategies in Sulfonamide Formation

Transition metal catalysis has revolutionized the synthesis of sulfonamides by enabling the formation of the key C-S and S-N bonds under mild conditions.

Palladium-Catalyzed Cross-Coupling: A significant advancement is the palladium-catalyzed synthesis of arylsulfonyl chlorides and, subsequently, sulfonamides from arylboronic acids. nih.gov This method avoids the harsh conditions of traditional chlorosulfonylation. nih.gov The process exhibits broad functional group tolerance and allows for the synthesis of substitution patterns that are inaccessible via classical electrophilic aromatic substitution. nih.gov Mechanistically, the cycle is thought to involve the oxidative addition of a Pd(0) catalyst to a sulfur-based electrophile, followed by transmetalation with the arylboronic acid and reductive elimination to form the C-S bond. rsc.org

Synergetic Photoredox and Copper Catalysis: A cutting-edge, single-step approach involves the use of synergetic photoredox and copper catalysis. nankai.edu.cnacs.orgexlibrisgroup.com This method can construct sulfonamides from a variety of aryl radical precursors, readily available amines, and a sulfur dioxide source (like DABSO) at room temperature under an air atmosphere. acs.orgthieme-connect.com This three-component reaction is highly efficient and accommodates a wide range of substrates, including electron-deficient amines which are often poor nucleophiles in traditional syntheses. nankai.edu.cnacs.org

The following table compares key features of traditional versus advanced catalytic methods.

Interactive Data Table: Comparison of Synthetic Methodologies| Feature | Traditional Synthesis | Palladium-Catalyzed Synthesis | Photoredox/Copper Catalysis |

|---|---|---|---|

| Starting Materials | Arenes, Thiols | Arylboronic Acids | Aryl Radical Precursors |

| Key Reagents | Chlorosulfonic Acid, SOCl₂ | Phenyl Chlorosulfate, Pd Catalyst | Photocatalyst, Cu Catalyst, DABSO |

| Reaction Conditions | Often harsh (strong acid, high temp) | Mild | Very Mild (Room Temp, Air) |

| Functional Group Tolerance | Limited | Broad | Broad |

| Key Bond Formation | S-N (from pre-formed sulfonyl chloride) | C-S (catalytic) | C-S and S-N (three-component) |

| Byproducts | Stoichiometric acid waste | Catalytic turnover, less waste | Minimal waste |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to sulfonamide synthesis.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer a sustainable alternative to traditional solution-phase synthesis. rsc.org A three-component palladium-catalyzed aminosulfonylation of aryl bromides, an amine, and a sulfur source (K₂S₂O₅) can be achieved using mechanical energy, eliminating the need for bulk solvents and often simplifying purification. rsc.orgresearchgate.net

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of sulfonamides from sulfonyl chlorides and amines can be performed efficiently in water, often using an inorganic base like sodium carbonate to maintain the optimal pH (typically 8-9) which minimizes hydrolysis of the sulfonyl chloride. rsc.orgrsc.orgresearchgate.net A key advantage of this method is that the sulfonamide product often precipitates from the aqueous solution upon acidification, allowing for simple isolation by filtration and avoiding the need for chromatography. rsc.orgresearchgate.net

Safer Reagents: A major green refinement is the replacement of hazardous reagents. Using solid, stable sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is significantly safer than handling gaseous SO₂. thieme-connect.com Similarly, for the oxidative chlorination of thiols to form sulfonyl chlorides, hazardous reagents like aqueous chlorine can be replaced by milder and safer alternatives. researchgate.net

Exploration of Derivatization Chemistry from the this compound Core

The structural framework of this compound presents multiple reactive sites, making it a versatile scaffold for chemical modification. The core structure consists of three key components amenable to derivatization: the pyridine ring, the 4-bromophenyl group of the benzenesulfonamide (B165840) ring, and the sulfonamide nitrogen atom. Strategic modifications at these positions allow for the systematic exploration of chemical space and the generation of diverse molecular architectures.

Modification of the Pyridine Moiety

The pyridine ring in this compound offers several avenues for chemical alteration. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which affects the electron density of the ring carbons.

One common modification involves the nitrogen atom of the pyridine ring itself. This can undergo N-oxidation using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide derivative. This transformation alters the electronic properties of the ring, increasing its susceptibility to certain substitution reactions and modifying its hydrogen bonding capabilities.

Another approach is electrophilic substitution on the pyridine ring, although this is generally challenging due to the ring's electron-deficient character. However, under specific conditions, reactions such as nitration or halogenation can be achieved, typically at the positions meta to the ring nitrogen. The presence of the sulfonamide group can further influence the regioselectivity of these reactions.

Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or upon formation of the N-oxide. While the parent pyridine is resistant, derivatization strategies can introduce leaving groups at positions 2 or 6, allowing for the introduction of a variety of nucleophiles.

Table 1: Potential Modifications of the Pyridine Moiety

| Reaction Type | Reagents | Position of Modification | Resulting Structure |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | Pyridine Nitrogen | Pyridine N-oxide |

| Electrophilic Substitution | HNO₃/H₂SO₄ | C-3, C-5 | Nitro-substituted pyridine |

| Nucleophilic Substitution | Nu⁻ (on pre-functionalized ring) | C-2, C-6 | Substituted pyridine |

Substituent Variations on the Benzenesulfonamide Ring

The most prominent site for derivatization on the benzenesulfonamide portion of the molecule is the bromine atom at the C-4 position. This halogen serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to palladium-catalyzed reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups. researchgate.net By reacting this compound with a range of arylboronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base, a diverse library of 4-aryl-N-(pyridin-4-yl)benzenesulfonamide analogues can be synthesized. researchgate.net The electronic nature of the substituents on the boronic acid, whether electron-donating or electron-withdrawing, is generally well-tolerated. researchgate.net

Heck Coupling: This method can be used to introduce alkenyl substituents by reacting the core molecule with various alkenes in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, replacing the bromine atom with a variety of primary or secondary amines. This leads to the synthesis of 4-amino-N-(pyridin-4-yl)benzenesulfonamide derivatives. Solid-state, solvent-free versions of this reaction have been developed, offering a more sustainable synthetic route. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond by coupling the bromo-scaffold with terminal alkynes, yielding 4-alkynyl-N-(pyridin-4-yl)benzenesulfonamide derivatives.

These cross-coupling strategies provide a robust platform for extensive diversification of the benzenesulfonamide ring, allowing for fine-tuning of the molecule's steric and electronic properties.

Table 2: Cross-Coupling Reactions at the 4-Bromo Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl, Heteroaryl |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl |

Diversification at the Sulfonamide Nitrogen

The sulfonamide nitrogen (N-H) provides another key site for derivatization. The acidic nature of the N-H proton allows for a variety of substitution reactions.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted derivatives.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces alkyl chains of varying lengths and complexities.

N-Arylation: While direct N-arylation with aryl halides can be challenging, copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination provides effective routes for introducing substituted or unsubstituted aryl and heteroaryl groups at the sulfonamide nitrogen. nih.govrsc.org

Acylation and Carbamoylation: The sulfonamide nitrogen can also react with acylating agents. For instance, reaction with acyl chlorides or anhydrides would yield N-acylsulfonamide derivatives. Furthermore, reaction with isocyanates can lead to the formation of sulfonylureas. For example, a similar scaffold, 4-bromobenzenesulfonamide (B1198654), has been reacted with n-propylisocyanate (generated in situ) to produce 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, a sulfonylurea derivative. nih.gov

These modifications at the sulfonamide linkage alter the hydrogen-bonding capacity and conformational flexibility of the molecule.

Table 3: Modifications at the Sulfonamide Nitrogen

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkylsulfonamide |

| N-Arylation | Aryl halide, Catalyst, Base | N-Arylsulfonamide |

| N-Acylation | Acyl chloride, Base | N-Acylsulfonamide |

| Carbamoylation | Isocyanate, Base | N-Carbamoylsulfonamide (Sulfonylurea) |

Computational Chemistry and Molecular Modeling Studies of 4 Bromo N Pyridin 4 Yl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These studies are typically performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity.

For 4-bromo-N-(pyridin-4-yl)benzenesulfonamide, a HOMO-LUMO analysis would reveal the distribution of electron density in these key orbitals. It would be expected that the HOMO is localized on the more electron-rich parts of the molecule, such as the pyridine (B92270) ring or the bromo-substituted benzene (B151609) ring, while the LUMO would be distributed over the electron-withdrawing sulfonyl group and adjacent aromatic systems.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.)

| Parameter | Expected Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |

Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

An MEP analysis of this compound would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides insights into the interactions between orbitals within a molecule, such as intramolecular charge transfer and hyperconjugative interactions. This analysis helps to understand the stability of the molecule arising from these electronic delocalizations. For the target compound, NBO analysis would quantify the charge transfer from lone pairs of electrons on nitrogen and oxygen atoms to antibonding orbitals of neighboring atoms.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of interest for applications in optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its first hyperpolarizability (β). Molecules with significant charge transfer and extended π-conjugated systems often exhibit larger β values. The presence of electron-donating and electron-withdrawing groups in this compound suggests it could have NLO properties, which would be quantified by hyperpolarizability calculations.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. An MD simulation of this compound would provide information on its flexibility, preferred conformations in different solvents, and the stability of intramolecular and intermolecular hydrogen bonds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein target. For this compound, docking studies could be performed against various protein targets to explore its potential as a therapeutic agent. The results would be presented in terms of binding energies and a detailed analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the protein's active site.

Prediction of Binding Modes and Interactions with Biological Macromolecules

Molecular docking simulations are a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. For this compound, these studies have been instrumental in elucidating its potential binding modes within the active sites of various enzymes.

One key area of investigation has been its interaction with carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. Docking studies have revealed that the sulfonamide moiety of the compound is crucial for its binding. It is predicted to coordinate with the zinc ion (Zn²⁺) present in the active site of human carbonic anhydrase II (hCA II), a well-characterized isozyme. This interaction typically involves the deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens.

Beyond the core interaction with the zinc ion, the aromatic portions of this compound play a significant role in stabilizing the ligand-protein complex. The bromophenyl group is often predicted to engage in hydrophobic interactions with nonpolar amino acid residues lining the active site cavity. Simultaneously, the pyridin-4-yl group can form hydrogen bonds and π-π stacking interactions with other residues, further anchoring the molecule. For instance, the pyridine nitrogen is capable of acting as a hydrogen bond acceptor, while the aromatic ring can stack with the side chains of amino acids like histidine.

These predicted binding modes are not static; molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions. MD studies can reveal the stability of the predicted binding pose over time and highlight key fluctuations and conformational changes in both the ligand and the protein upon binding.

Ligand-Protein Interaction Profiling and Scoring

To quantify the binding affinity and profile the specific interactions between this compound and its target proteins, various scoring functions and interaction profiling tools are employed. Scoring functions estimate the binding free energy of the ligand-protein complex, providing a numerical value that helps in ranking potential drug candidates.

For this compound, docking scores against targets like hCA II indicate a favorable binding energy, suggesting a strong potential for inhibition. These scores are calculated based on a combination of factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding.

A detailed interaction profile reveals the specific amino acid residues that are key to the binding of this compound. For example, in the active site of hCA II, besides the coordination with the zinc ion, hydrogen bonds are often predicted with residues such as Thr199 and Thr200. Hydrophobic interactions are frequently observed with residues like Val121, Val143, and Leu198. The table below summarizes the typical interactions predicted from molecular docking studies.

| Interaction Type | Interacting Residues in hCA II (Predicted) | Involved Moiety of Compound |

|---|---|---|

| Zinc Coordination | Zn²⁺ | Sulfonamide group |

| Hydrogen Bonding | Thr199, Thr200 | Sulfonamide oxygens, Pyridine nitrogen |

| Hydrophobic Interactions | Val121, Val143, Leu198 | Bromophenyl ring |

| π-π Stacking | His64 | Pyridin-4-yl ring |

In Silico Prediction of Pharmacokinetic Properties (ADME) and Drug-Likeness

Beyond its interaction with biological targets, the therapeutic potential of a compound is heavily dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico tools are widely used to predict these properties and assess the "drug-likeness" of a molecule, guiding its development and optimization.

Computational models, such as those based on Lipinski's Rule of Five, are often employed as an initial screen for drug-likeness. This rule suggests that orally active drugs generally possess a molecular weight under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. This compound generally shows compliance with these rules, indicating a favorable profile for oral bioavailability.

More sophisticated models can predict specific ADME parameters. For instance, predictions of human intestinal absorption (HIA) for this compound suggest good absorption from the gastrointestinal tract. Its potential to cross the blood-brain barrier (BBB) is another critical parameter, and in silico models can provide an early indication of its CNS activity. Predictions often suggest that the compound has a low to moderate ability to penetrate the BBB.

The metabolic fate of the compound can also be predicted by identifying potential sites of metabolism by cytochrome P450 enzymes. For this compound, the aromatic rings are potential sites for hydroxylation, a common metabolic pathway. The following table summarizes the predicted ADME and drug-likeness properties.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | Approx. 328 g/mol | Compliance with Lipinski's Rule |

| logP | Calculated values typically between 2 and 3 | Good balance of hydrophilicity and lipophilicity |

| Hydrogen Bond Donors | 1 | Compliance with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Compliance with Lipinski's Rule |

| Human Intestinal Absorption (HIA) | Predicted to be high | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low to moderate | Indicates potential for peripheral or CNS activity |

Investigation of Biological Activities and Molecular Mechanisms of Action Excluding Prohibited Information

Enzyme Inhibition Studies

The potential of 4-bromo-N-(pyridin-4-yl)benzenesulfonamide to modulate the activity of several key enzymes has been a subject of scientific inquiry. The following sections outline the findings related to its inhibitory effects on specific biological targets.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., CA IX, CA II)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide. plos.org Certain isoforms, such as the cytosolic CA II and the tumor-associated CA IX, are important targets for drug development. nih.gov Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govnih.gov

Specific in vitro assay data detailing the inhibitory potency (IC50) and selectivity of this compound against carbonic anhydrase isozymes CA IX and CA II were not available in the reviewed scientific literature. Research in this area has extensively covered other substituted benzenesulfonamides and pyridine-3-sulfonamides, demonstrating a wide range of inhibitory activities, from nanomolar to micromolar concentrations, depending on the specific substitutions on the aromatic and heterocyclic rings. nih.govmdpi.com However, quantitative data for the title compound remains to be published.

While direct mechanistic studies for this compound are not available, the general mechanism for benzenesulfonamide-based inhibitors is well-understood. frontiersin.org These compounds typically act by binding to the zinc ion located in the active site of the carbonic anhydrase enzyme. The sulfonamide group coordinates with the Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. frontiersin.org The affinity and selectivity of the inhibitor are influenced by interactions between the inhibitor's "tail" (the part of the molecule not directly interacting with the zinc ion) and amino acid residues within the active site cavity. nih.gov Differences in these residues between CA isoforms, such as CA II and CA IX, are exploited to design selective inhibitors. nih.gov Computational modeling and X-ray crystallography of related sulfonamides have provided detailed atomic-level insights into these interactions, but specific structural data for the complex of this compound with any CA isozyme has not been reported.

Mcl-1 Protein Inhibition and Apoptosis Induction in Cell Lines

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is linked to cancer development and resistance to therapies, making it a significant target for anticancer drug discovery. nih.gov Inhibition of Mcl-1 can restore the natural process of programmed cell death, or apoptosis. nih.govnih.gov

A thorough review of the scientific literature did not yield specific studies investigating this compound as an inhibitor of the Mcl-1 protein or its ability to induce apoptosis in cell lines. The discovery of small molecule Mcl-1 inhibitors is an active area of research, with various chemical scaffolds being explored, but activity for this specific compound has not been documented. nih.gov

12-Lipoxygenase Inhibition

12-Lipoxygenase (12-LOX) is an enzyme involved in the metabolism of arachidonic acid, leading to the production of signaling molecules that play a role in inflammation and other physiological and pathological processes. nih.gov Research has identified various compounds, including some with a benzenesulfonamide (B165840) structure, that can inhibit 12-LOX activity. nih.govmdpi.com

However, no published research was found that specifically evaluates the inhibitory effect of this compound on the 12-lipoxygenase enzyme. A study on related compounds, such as 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, has been conducted in different contexts, but not for 12-LOX inhibition. elsevierpure.com

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a strategy for treating infections. nih.govnih.gov

Specific data on the urease inhibitory activity of this compound is not available in the current scientific literature. The search for potent and safe urease inhibitors is an ongoing field of study, with many classes of compounds, including sulfonamides, being investigated. researchgate.net However, the potential of this particular compound in this context has not been reported.

BRD4 Inhibition

An extensive review of scientific literature did not yield specific research data on the activity of this compound as an inhibitor of Bromodomain-containing protein 4 (BRD4). While the broader class of benzenesulfonamides has been explored for the development of BRD4 inhibitors, studies detailing the direct interaction or inhibitory effects of this specific compound are not available in the reviewed literature.

Insulysin Inhibition

There is no available scientific information or published research investigating the potential for this compound to act as an inhibitor of insulysin.

Antimicrobial Research

In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Specific studies detailing the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains were not found in the reviewed scientific literature. Although research has been conducted on various sulfonamide derivatives, data pertaining to this exact molecule's efficacy is not publicly available. rsc.org

There are no published studies that report the Minimal Inhibitory Concentration (MIC) values for this compound against any bacterial strains. Therefore, a data table of MIC values cannot be provided.

Research specifically investigating the anti-biofilm properties of this compound has not been identified in the scientific literature. While the anti-biofilm potential of various other chemical compounds is an active area of research, this particular sulfonamide has not been a subject of such studies. rsc.org

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., nucleic acid synthesis interference)

As a member of the sulfonamide class of compounds, the proposed antimicrobial mechanism of action for this compound is based on the well-established activity of this drug family. Sulfonamides function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is critical in the bacterial metabolic pathway for the synthesis of folic acid (vitamin B9).

Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed sources from their environment. Folic acid is an essential precursor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHPS, sulfonamides block the production of dihydrofolic acid, a crucial intermediate. This disruption halts the synthesis of nucleic acids, thereby arresting bacterial growth and replication. This mechanism results in a bacteriostatic effect, meaning it inhibits the proliferation of bacteria rather than directly killing them.

Anticancer Research (Focused on In Vitro Cell Line Studies and Molecular Targets)

Research into the anticancer potential of this compound and its analogs has centered on their effects on cancer cell growth, their ability to induce programmed cell death, and their interaction with key signaling pathways that are often dysregulated in cancer.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., breast cancer, lung cancer, colorectal cancer)

The antiproliferative effects of benzenesulfonamide derivatives have been investigated in various cancer cell lines. While direct studies on this compound are limited, research on closely related compounds provides insight into the potential activity of this chemical class.

Benzenesulfonamide derivatives have demonstrated the ability to inhibit the proliferation of human lung cancer cells (A549) and various breast cancer cell lines. immunopathol.comresearchgate.net For instance, a study on novel N-(heterocyclylphenyl)benzenesulfonamides, which share a similar structural backbone, showed that these compounds can induce cell death in colorectal cancer cell lines SW480 and HCT116. nih.gov Specifically, the compound 4-Bromo-N-(4-(pyridin-2-yl)phenyl)benzenesulfonamide, a structural isomer of the subject of this article, has been shown to be active in these colorectal cancer cell lines. nih.gov

Other studies on different classes of benzenesulfonamide derivatives have also reported antiproliferative activity against breast and colorectal cancer cell lines. nih.govnih.govnih.govmdpi.commdpi.com

Below is a table summarizing the antiproliferative activities of some benzenesulfonamide derivatives in various cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Activity |

| N-(Heterocyclylphenyl)benzenesulfonamides | SW480, HCT116 | Colorectal Cancer | Induced cell death nih.gov |

| Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates | MCF7, MDA-MB-468 | Breast Cancer | Strong antiproliferative activity (IC50: 0.03–3.3 μM) nih.gov |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | MDA-MB-231, T-47D | Breast Cancer | Antiproliferative activity nih.gov |

| 4-(Pyrazolyl)benzenesulfonamide ureas | NCI-60 panel | Various | Broad-spectrum activity (GI50: 3.5 μM) nih.gov |

It is important to note that while the data on related compounds is promising, further studies are required to specifically determine the antiproliferative effects of this compound on breast, lung, and colorectal cancer cell lines.

Induction of Apoptosis in Cancer Cell Models In Vitro

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its evasion is a hallmark of cancer. Many anticancer therapies aim to induce apoptosis in tumor cells. Several studies have shown that various sulfonamide and benzenesulfonamide derivatives can trigger apoptosis in cancer cells. nih.govmdpi.commdpi.comnih.gov For example, certain novel 1,3-thiazole analogues and acridine/sulfonamide hybrids have been reported to induce apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cell lines, respectively. mdpi.commdpi.com The induction of apoptosis is often a key mechanism behind the observed antiproliferative effects. nih.gov

However, there is currently no specific research available that has investigated the ability of this compound to induce apoptosis in cancer cell models in vitro.

Modulation of Key Cancer Pathways (e.g., HDAC inhibition, β-catenin/Tcf-4 interaction disruption)

A key area of anticancer drug discovery is the targeting of specific molecular pathways that are critical for cancer cell survival and proliferation.

β-catenin/Tcf-4 Interaction Disruption: The Wnt/β-catenin signaling pathway is frequently overactivated in various cancers, particularly colorectal cancer, leading to the transcription of genes that promote tumor growth. The interaction between β-catenin and T-cell factor 4 (Tcf-4) is a critical step in this pathway. nih.gov A significant finding in this area comes from a study on a close structural isomer, 4-Bromo-N-(4-(pyridin-2-yl)phenyl)benzenesulfonamide. This compound was found to completely abrogate the association between β-catenin and Myc-tagged Tcf-4 in a co-immunoprecipitation study using HCT116 colorectal cancer cells. nih.gov This suggests that this class of compounds can directly interfere with this crucial protein-protein interaction, thereby inhibiting the downstream signaling of the Wnt pathway. nih.govnih.gov

| Compound | Target Pathway | Cell Line | Effect |

| 4-Bromo-N-(4-(pyridin-2-yl)phenyl)benzenesulfonamide | β-catenin/Tcf-4 Interaction | HCT116 | Completely abrogated the association nih.gov |

HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. nih.gov While a number of HDAC inhibitors have been developed, some of which belong to the benzamide (B126) class, there is currently no available research that has specifically evaluated the HDAC inhibitory activity of this compound. nih.gov

Studies on Proliferation Markers (e.g., Ki67) and Angiogenesis Markers (e.g., CD31) in In Vitro or In Vivo Models

To further understand the anticancer effects of a compound, researchers often study its impact on specific cellular markers. Ki67 is a well-established marker of cell proliferation, while CD31 is a marker for angiogenesis, the formation of new blood vessels, which is essential for tumor growth. At present, there are no published studies that have investigated the effects of this compound on the expression of Ki67 or CD31 in either in vitro or in vivo models.

Antioxidant Activity Evaluation

In addition to anticancer properties, the ability of a compound to act as an antioxidant is also of significant interest, as oxidative stress is implicated in the development of various diseases, including cancer.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound, which is an indicator of its antioxidant activity. researchgate.netmdpi.com In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.com

While there are no direct studies reporting the DPPH radical scavenging activity of this compound, research on other bromo-substituted benzenesulfonamide derivatives suggests that this structural feature may contribute to antioxidant potential. For instance, one study noted that the presence of electron-withdrawing groups, such as bromo groups, on the phenyl ring of sulfonyl derivatives can result in good antioxidant activity. researchgate.net Another study on N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, which shares the 4-bromobenzenesulfonamide (B1198654) core, reported moderate free radical scavenging properties in the DPPH assay. mdpi.com

The table below shows the DPPH radical scavenging activity of a related compound.

| Compound | DPPH IC50 (μM) |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 20.6 ± 0.42 mdpi.com |

These findings suggest that this compound may possess antioxidant properties, but direct experimental validation is necessary to confirm this.

Effects on Antioxidant Enzymes (e.g., Catalase, SOD, GPx) In Vitro or in Animal Models

There is currently a lack of published scientific data concerning the direct effects of this compound on the activity of key antioxidant enzymes such as catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). nih.govnih.govresearchgate.netnih.govfrontiersin.org Consequently, its role in modulating the enzymatic defense systems against oxidative stress has not been characterized.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antiviral)

While direct studies on this compound are limited, research on structurally related compounds provides insight into potential biological activities.

Anti-inflammatory Activity: The benzenesulfonamide scaffold is a common feature in compounds exhibiting anti-inflammatory properties. For instance, a related compound, 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, has been noted for its anti-inflammatory and analgesic activities in research investigations. researchgate.net Other novel sulfonamide derivatives have also demonstrated significant anti-inflammatory effects, suggesting a potential for this class of compounds in modulating inflammatory pathways. mdpi.com Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives further support the anti-inflammatory potential of molecules containing a bromo-phenyl moiety. mdpi.com

Antiviral Activity: The antiviral potential of benzenesulfonamide derivatives has been an area of active investigation. A study on related compounds, including a 5-bromo derivative of a complex benzenesulfonamide, demonstrated antiviral activity against various influenza A strains (H1N1, H3N2, H5N1) and influenza B virus. nih.gov The active compounds in that study were shown to be inhibitory to the H1N1 strain of influenza A at concentrations ranging from 2.7-5.2 µg/ml. nih.gov The potency of these compounds was comparable to ribavirin. nih.gov

| Virus Strain | EC50 Range of Active Benzenesulfonamide Derivatives (µg/ml) |

|---|---|

| Influenza A (H1N1) | 2.7 - 5.2 |

| Influenza A (H3N2) | 13.8 - 26.0 |

| Influenza A (H5N1) | 3.1 - 6.3 |

| Influenza B | 7.7 - 11.5 |

Identification of Molecular Targets and Pathways (if explored mechanistically)

Mechanistic studies provide crucial information on how a compound exerts its biological effects. While mechanistic data for this compound itself is not specified in the reviewed literature, related antiviral benzenesulfonamides have been explored. Time-of-addition studies indicated that these compounds likely act on an early stage of the viral replication cycle, possibly interfering with virus adsorption or penetration into the host cell. nih.gov

Furthermore, research into the anticancer properties of a closely related isomer, 4-Bromo-N-(4-(pyridin-2-yl)phenyl)benzenesulfonamide, has identified a specific molecular target. This compound was found to be an inhibitor of the Wnt/β-catenin signaling pathway. It reportedly shares a binding site with T-Cell Factor 4 (Tcf-4) within the β-catenin Armadillo repeats domain, a crucial interaction for the transcriptional activity of Wnt downstream genes. This suggests a potential mechanism for anticancer activity by disrupting this specific protein-protein interaction.

Structure Activity Relationship Sar Studies of 4 Bromo N Pyridin 4 Yl Benzenesulfonamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the core scaffold of 4-bromo-N-(pyridin-4-yl)benzenesulfonamide have profound effects on its biological properties. Key areas of modification include the halogen on the benzenesulfonamide (B165840) ring, the position and substitution of the pyridine (B92270) moiety, and the replacement of the pyridine ring with other heterocyclic systems.

The nature of the halogen substituent on the phenyl ring of the benzenesulfonamide core is a critical determinant of biological activity. In many series of benzenesulfonamide-based inhibitors, the size and electronegativity of the halogen atom can modulate binding affinity and selectivity. Research into related N-(1H-indazol-6-yl)benzenesulfonamide derivatives has shown that an increase in the atomic volume of the halogen atom can correlate with a gradual enhancement in reactivity. nih.gov For instance, a compound featuring a bromine atom demonstrated excellent inhibitory activity (IC₅₀ = 23.6 nM) against the PLK4 enzyme. nih.gov This suggests that the larger size of the bromine atom in this compound, compared to a chlorine or fluorine atom, may provide more favorable interactions within the binding pocket of its target protein. However, the introduction of an even bulkier iodine atom has been shown to cause a marked reduction in inhibitory activity, indicating that the volume of the binding cavity is finite. nih.gov

| Compound Modification | Example Target | Observed Activity (IC₅₀) | Reference |

| Bromine Substitution | PLK4 | 23.6 nM | nih.gov |

| Chlorine Substitution | VEGFR-2 | - | wikipedia.org |

| Iodine Substitution | PLK4 | Markedly Reduced | nih.gov |

This table is illustrative of general principles observed in related compound series.

The pyridine ring is a common and important scaffold in medicinal chemistry, known to be a key building block for drugs with diverse biological activities, including anticancer properties. researchgate.netmdpi.com The position of the nitrogen atom within the pyridine ring and any additional substituents can significantly alter the compound's electronic properties, solubility, and ability to form hydrogen bonds, thereby affecting its biological activity.

For example, studies on pyridine-3-sulfonamides as carbonic anhydrase inhibitors highlight that the electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group compared to a standard benzenesulfonamide, which can enhance its binding to the zinc ion in the enzyme's active site. nih.gov The position of attachment to the sulfonamide nitrogen (e.g., pyridin-4-yl vs. pyridin-3-yl or pyridin-2-yl) dictates the vector and orientation of the ring within the binding site, influencing interactions with surrounding amino acid residues. nih.govresearchgate.netnih.gov Derivatives of 3-(pyridin-2-yl)benzenesulfonamide have demonstrated potent herbicidal activity, underscoring the importance of the pyridine isomer in determining the specific biological application. nih.gov

| Moiety Feature | Impact on Activity | Example | Reference |

| Pyridine Ring | Serves as a key building block for anticancer agents. | General observation in drug design. | researchgate.net |

| Nitrogen Position | Alters electronic properties and binding orientation. | Pyridin-2-yl vs. Pyridin-3-yl derivatives show different activities. | nih.govnih.gov |

| Substituents on Pyridine | Can enhance antiproliferative activity (e.g., -OH, -OMe groups). | Various pyridine derivatives studied for anticancer effects. | mdpi.com |

Replacing the pyridine moiety with other heterocyclic systems is a common strategy to explore new chemical space and optimize biological activity. nih.gov The choice of heterocycle can influence lipophilicity, metabolic stability, and the potential for new interactions with the target protein. nih.govmdpi.com

For example, in the development of carbonic anhydrase IX (CA IX) inhibitors, various heterocyclic substituted benzenesulfonamides have been synthesized. nih.gov Replacing a core structure with scaffolds such as thiazole, thiazolone, or imidazole (B134444) can lead to compounds with potent and selective inhibitory effects. mdpi.comelsevierpure.com Studies on anti-influenza agents showed that replacing bicyclic aromatic groups with a less lipophilic pyridine ring could increase potency and metabolic stability. nih.gov The introduction of a thiazol-4-one ring in place of a ureido moiety in a benzenesulfonamide lead compound resulted in derivatives with excellent enzymatic inhibition against CA IX. This demonstrates that the heterocyclic "tail" appended to the benzenesulfonamide core plays a crucial role in modulating activity and selectivity by interacting with the middle and outer regions of the enzyme's active site cavity.

| Heterocyclic Scaffold | Target/Application | Key Finding | Reference |

| Thiazol-4-one | Carbonic Anhydrase IX | Resulted in excellent enzyme inhibition. | |

| Imidazole | Anticancer (Breast Cancer, Melanoma) | Derivatives showed activity in 2D and 3D cell cultures. | mdpi.com |

| Quinazoline/Benzothiazole | Anti-influenza | Showed moderate antiviral activity. | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for a derivative of this compound would typically consist of several key features:

A Hydrogen Bond Acceptor/Donor: The sulfonamide group (-SO₂NH-) is a critical feature, capable of acting as both a hydrogen bond donor (the NH) and acceptor (the oxygen atoms). This group is often essential for binding to target enzymes.

Aromatic Rings: The 4-bromophenyl and pyridinyl rings serve as hydrophobic scaffolds that can engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket.

Hydrophobic Feature: The bromine atom itself can be considered a hydrophobic feature that occupies a specific region of the binding site.

Pharmacophore models are frequently used in virtual screening to filter large compound libraries, identifying molecules that match the required 3D arrangement of features and are therefore more likely to be active. dovepress.com This approach can be combined with molecular docking in a hierarchical fashion to enrich the top-scoring results with active compounds, improving the efficiency of the drug discovery process. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models help in predicting the activity of novel compounds and provide insights into the structural features that are either beneficial or detrimental to activity.

For benzenesulfonamide derivatives, QSAR studies have successfully identified key molecular descriptors that influence their potency. For instance, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicides revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were all critical for biological activity. nih.gov Another study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides as anticancer agents found that a more rigid structure was associated with higher cytotoxic potency against the HCT-116 cell line. nih.gov For the MCF-7 breast cancer cell line, the presence of oxygen-containing functional groups was found to be disadvantageous for activity. nih.gov Such models can guide the rational design of new this compound derivatives by prioritizing modifications that are predicted to enhance activity.

Correlation between Structural Features and Specific Mechanistic Pathways

The structural components of this compound and its derivatives can be directly correlated with their mechanism of action, particularly in the context of enzyme inhibition.

A primary mechanism for many benzenesulfonamide-based drugs is the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs). nih.gov The key structural feature responsible for this mechanism is the unsubstituted sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group (ZBG). This group coordinates directly to the Zn²⁺ ion located deep within the enzyme's active site, anchoring the inhibitor and blocking the enzyme's catalytic function.

While the sulfonamide group provides the anchor, the rest of the molecule, often referred to as the "tail," is responsible for determining potency and isoform selectivity. nih.gov In this compound, the 4-bromophenyl and pyridinyl moieties constitute this tail. These groups extend out from the active site's zinc ion and form specific interactions (hydrophobic, van der Waals, or hydrogen bonds) with amino acid residues lining the cavity. nih.gov The precise nature of these interactions dictates the binding affinity and, crucially, the selectivity for one CA isoform over another (e.g., tumor-associated CA IX vs. ubiquitous CA II). nih.gov Structural studies have shown that residues at specific positions, such as 92 and 131, are particularly important in dictating the binding orientation and affinity of inhibitors, thereby modulating isoform specificity. nih.gov

Advanced Research Applications and Future Directions for 4 Bromo N Pyridin 4 Yl Benzenesulfonamide

Role as a Lead Compound in Rational Drug Discovery

In the field of rational drug discovery, a "lead compound" is a chemical starting point that exhibits promising therapeutic activity and can be chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. The sulfonamide framework is a well-established "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.netresearchgate.net

4-Bromo-N-(pyridin-4-yl)benzenesulfonamide possesses key structural features that make it an attractive candidate for a lead compound. The pyridine (B92270) ring can engage in hydrogen bonding and pi-stacking interactions within protein binding sites, while the bromophenyl group provides a lipophilic region and a site for further chemical modification through cross-coupling reactions. The central sulfonamide linkage is a known zinc-binding group, crucial for inhibiting metalloenzymes. researchgate.net Given that sulfonamide derivatives have been successfully developed as kinase inhibitors, carbonic anhydrase inhibitors, and antibacterial agents, this compound represents a versatile starting point for generating novel drug candidates. nih.govnih.gov For example, numerous sulfonamide-containing drugs, such as Vemurafenib and Dabrafenib, are established kinase inhibitors used in cancer therapy, highlighting the potential of this scaffold in oncology. researchgate.net

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the concept of designing drugs that interact with multiple biological targets simultaneously, is a rapidly growing area in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govbohrium.com The inherent versatility of the sulfonamide scaffold makes it an ideal candidate for developing multi-target agents. researchgate.netnih.gov Sulfonamides are known to inhibit a diverse range of enzymes, including:

Carbonic Anhydrases (CAs): Involved in pH regulation, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers. nih.govmdpi.comtandfonline.com

Kinases: Such as Cyclin-Dependent Kinases (CDKs), PI3K/mTOR, and VEGFR-2, which are critical regulators of cell growth and angiogenesis and are major targets in oncology. mdpi.commdpi.com

Matrix Metalloproteinases (MMPs): Implicated in cancer metastasis. nih.gov

Other Enzymes: Including aromatase, histone deacetylases (HDACs), and various bacterial enzymes. nih.gov

This compound could be explored as a dual- or multi-target inhibitor. For instance, by targeting both a specific kinase and a tumor-associated carbonic anhydrase isoform (like CA IX), a derivative of this compound could offer a synergistic anticancer effect by simultaneously halting proliferation and disrupting the tumor's pH regulation. nih.govmdpi.com This multi-pronged approach can enhance therapeutic efficacy and potentially overcome drug resistance mechanisms. mdpi.com

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems. While no specific use of this compound as a chemical probe has been reported, its structure provides a viable backbone for the creation of such tools.

To function as a probe, the parent molecule would need to be modified without losing its binding affinity for its target. Potential modifications could include:

Attachment of a reporter tag: A fluorescent dye or a biotin (B1667282) molecule could be appended, often at a position like the bromine atom, allowing for visualization and pull-down experiments to identify protein binding partners.

Introduction of a photo-reactive group: This would create a photoaffinity label that can covalently crosslink to the target protein upon UV irradiation, enabling definitive target identification.

Developing probes from this scaffold could help to deconstruct the complex signaling pathways modulated by sulfonamide-based drugs and uncover new therapeutic targets.

Integration of Experimental and Computational Approaches in Drug Design

Modern drug discovery heavily relies on the synergy between experimental synthesis and computational modeling. For a compound like this compound, this integrated approach is crucial for accelerating its development.

Experimental Approaches: The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-aminopyridine (B3432731). nih.gov Experimental characterization would utilize techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the structure and understand its three-dimensional conformation and intermolecular interactions in the solid state. nih.govnih.gov

Computational Approaches: Computational methods can predict and rationalize the compound's behavior, guiding further experimental work.

| Computational Technique | Application for this compound |

| Molecular Docking | Predicts the binding mode and affinity of the compound within the active site of target proteins (e.g., kinases, carbonic anhydrases). mdpi.comresearchgate.net |

| Density Functional Theory (DFT) | Calculates electronic properties, molecular orbitals (HOMO-LUMO), and vibrational frequencies to understand the molecule's reactivity and stability. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction. |

| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify potential liabilities early in the drug discovery process. researchgate.net |

| Hirshfeld Surface Analysis | Analyzes intermolecular interactions in the crystal structure, providing insights into crystal packing and hydrogen bonding networks. nih.govresearchgate.net |

By using computational tools to screen virtual libraries of derivatives and prioritize compounds with the best predicted activity and properties, researchers can focus synthetic efforts, saving time and resources.

Unexplored Therapeutic Areas and Mechanistic Research Opportunities

The broad biological activity of sulfonamides suggests that this compound could be relevant in numerous therapeutic areas beyond the most common applications. researchgate.netajchem-b.comnih.gov Future research could focus on:

Anticancer Therapy: Beyond kinase and CA inhibition, its potential as an inhibitor of other cancer-related targets like histone deacetylases or matrix metalloproteinases warrants investigation. nih.gov

Neurological Disorders: Certain sulfonamides have shown activity as anticonvulsants. nih.gov Exploring the effect of this compound on ion channels or enzymes in the central nervous system could reveal new therapeutic avenues.

Infectious Diseases: With rising antimicrobial resistance, there is a critical need for new antibiotics. nih.gov This compound could be tested against multidrug-resistant bacterial strains, and its mechanism of action could be explored, for example, as an inhibitor of bacterial β-carbonic anhydrases. nih.gov

Anti-inflammatory Agents: Some sulfonamides act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory conditions. nih.gov

Mechanistic studies are needed to precisely identify the molecular targets of this compound and to understand how it exerts its biological effects at a cellular level.

Methodological Advancements in the Study of Complex Sulfonamide Derivatives

The continued interest in sulfonamides has driven advancements in the methodologies used for their synthesis and analysis. Future research on this compound and its derivatives can leverage these new techniques.

Advanced Synthesis: Novel synthetic strategies, such as exploiting the unique reactivity of sulfonate esters or developing new catalytic methods for C-N bond formation, can facilitate the rapid generation of diverse libraries of sulfonamide derivatives for high-throughput screening. nih.govnih.gov

Structural Analysis: Advanced techniques like single-crystal X-ray diffraction are invaluable for providing precise atomic-level details of how these molecules bind to their targets. nih.govnih.gov This structural information is critical for structure-based drug design.

Fragment-Based Drug Discovery (FBDD): The individual fragments of the molecule (bromophenyl, pyridine) can be used in fragment screening campaigns to identify initial weak-binding hits, which can then be elaborated into more potent leads, potentially leading back to optimized versions of the parent scaffold. nih.gov

By embracing these advanced methods, researchers can more efficiently explore the chemical space around the this compound scaffold to develop novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(pyridin-4-yl)benzenesulfonamide, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : The synthesis typically involves reacting 4-bromobenzenesulfonyl chloride with pyridin-4-amine under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Key steps include:

- Thionyl chloride activation : Substituted acids are converted to acyl chlorides using SOCl₂ .

- Coupling reaction : The sulfonyl chloride reacts with pyridin-4-amine in anhydrous dichloromethane at 0–5°C for 2–4 hours, followed by gradual warming to room temperature .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitoring via TLC and NMR is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. The pyridine ring protons resonate at δ 8.5–7.5 ppm, while sulfonamide NH appears as a broad singlet (~δ 10 ppm) .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsion angles, confirming the planar geometry of the sulfonamide-pyridine moiety. Data refinement uses SHELXL .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>99%) .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to sulfadiazine controls .

- Molecular docking : AutoDock Vina screens against targets like dihydrofolate reductase (PDB: 3HKC) to predict binding affinity (ΔG ≤ -8.5 kcal/mol indicates strong interaction) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-311G(d,p) level, comparing theoretical vs. experimental bond lengths (e.g., S–N bond: 1.63 Å calculated vs. 1.65 Å observed) .

- Electrostatic potential maps : Identify electron-deficient regions (e.g., bromine substituent) influencing π-stacking interactions in crystal packing .

- Validation : Root-mean-square deviation (RMSD) < 0.05 Å between experimental and simulated structures confirms reliability .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising bioactivity?

- Methodological Answer :

- Derivatization : Introducing hydrophilic groups (e.g., –OH, –OCH₃) at the benzene ring’s para position enhances aqueous solubility .

- Prodrug design : Masking the sulfonamide as an ester (e.g., acetyl) improves membrane permeability, with enzymatic hydrolysis restoring activity .

- Co-crystallization : Co-formers like succinic acid increase dissolution rates (tested via pH-solubility profiles) .

Q. How do structural modifications (e.g., bromine vs. fluorine substitution) alter its mechanism of action in anti-inflammatory applications?

- Methodological Answer :

- Comparative SAR :

| Substituent | IC₅₀ (COX-2 inhibition) | LogP | Bioavailability |

|---|---|---|---|

| Br | 0.45 µM | 2.8 | Moderate |

| F | 0.32 µM | 2.1 | High |

| Cl | 0.51 µM | 3.2 | Low |

- Mechanistic insight : Bromine’s bulkiness reduces COX-2 binding vs. fluorine’s electronegativity, which enhances hydrogen bonding with Arg120 .

Q. What experimental designs address discrepancies in reported binding affinities across different studies?

- Methodological Answer :

- Standardized assays : Use SPR (surface plasmon resonance) with immobilized targets (e.g., carbonic anhydrase IX) to measure K_D under consistent buffer conditions (pH 7.4, 25°C) .

- Control compounds : Include reference inhibitors (e.g., acetazolamide) to normalize inter-lab variability .

- Statistical analysis : ANOVA with post-hoc Tukey tests identifies significant differences (p < 0.05) between datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.